
D-Cycloserine-15N,D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Cycloserine-15N,D3 is a stable isotope-labeled compound, specifically a deuterated and nitrogen-15 labeled version of D-Cycloserine. This compound is an analog of the amino acid D-alanine and is known for its broad-spectrum antibiotic properties. It is primarily used in research settings to study bacterial cell wall synthesis and other biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Cycloserine-15N,D3 typically involves the protection-deprotection strategy starting from D-serine. The process includes the preparation of N-trifluoroacetyl-D-serine, followed by the formation of (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamate, and finally the preparation of D-4-trifluoroacetylamino-3-oxazolidinone. The final step involves the hydrolysis of D-4-trifluoroacetylamino-3-oxazolidinone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its primary use in research. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale and purity.
Analyse Des Réactions Chimiques
Types of Reactions
D-Cycloserine-15N,D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include various oxazolidinone derivatives and substituted amino compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
D-Cycloserine-15N,D3 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of bacterial cell wall synthesis and the role of D-alanine in this process.
Biology: It helps in understanding the biochemical pathways involving D-alanine and its analogs.
Medicine: It is used in research related to antibiotic resistance and the development of new antibiotics.
Industry: It is employed in the development of new chemical processes and the synthesis of other complex molecules
Mécanisme D'action
D-Cycloserine-15N,D3 exerts its effects by inhibiting the synthesis of bacterial cell walls. It competitively inhibits two key enzymes: L-alanine racemase, which converts L-alanine to D-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the peptidoglycan layer of the bacterial cell wall. This inhibition weakens the bacterial cell wall, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Cycloserine-15N,D3: A racemic mixture of D- and L- forms of Cycloserine labeled with deuterium and nitrogen-15.
D-Cycloserine: The non-labeled version of the compound, commonly used as an antibiotic.
Uniqueness
D-Cycloserine-15N,D3 is unique due to its stable isotope labeling, which makes it particularly useful in research settings for tracing biochemical pathways and studying the mechanisms of action at a molecular level. The deuterium and nitrogen-15 labels provide additional insights into the compound’s behavior and interactions in various chemical and biological systems .
Propriétés
Formule moléculaire |
C3H6N2O2 |
|---|---|
Poids moléculaire |
106.10 g/mol |
Nom IUPAC |
(4R)-4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1/i1D2,2D,5+1 |
Clé InChI |
DYDCUQKUCUHJBH-GPFJSIIRSA-N |
SMILES isomérique |
[2H][C@@]1(C(=O)[15NH]OC1([2H])[2H])N |
SMILES canonique |
C1C(C(=O)NO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





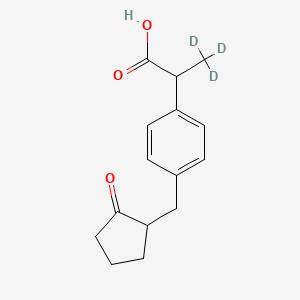


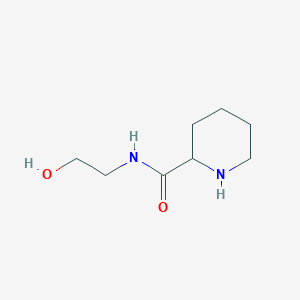
![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
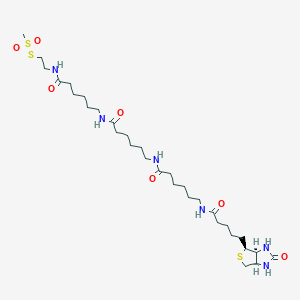
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
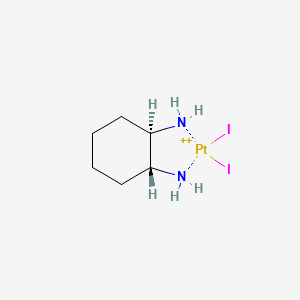
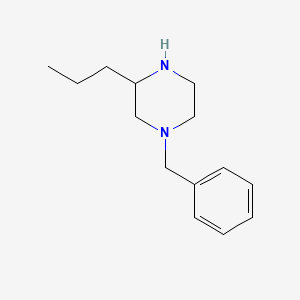

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
